molecular formula C23H21NO4S B12796133 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol CAS No. 40899-88-5

1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol

Cat. No.: B12796133
CAS No.: 40899-88-5
M. Wt: 407.5 g/mol
InChI Key: LMAXZUINPRFWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol typically involves multi-step organic reactions. One common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the 4-Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Ethanol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the sulfonyl or indole groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1H-indole: Lacks the phenylsulfonyl and ethanol groups.

    1-(Phenylsulfonyl)-1H-indole: Lacks the 4-methoxyphenyl and ethanol groups.

    1-(4-Methoxyphenyl)-1-(1H-indol-2-yl)ethanol: Lacks the phenylsulfonyl group.

Properties

CAS No.

40899-88-5

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C23H21NO4S/c1-23(25,18-12-14-19(28-2)15-13-18)22-16-17-8-6-7-11-21(17)24(22)29(26,27)20-9-4-3-5-10-20/h3-16,25H,1-2H3

InChI Key

LMAXZUINPRFWGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.